1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Attachment of the Carbazole Moiety: The carbazole moiety can be introduced through a coupling reaction, such as a Buchwald-Hartwig amination, where the indole core is reacted with a carbazole derivative in the presence of a palladium catalyst.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction, where the indole-carbazole intermediate is reacted with a methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or carbazole moieties are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and carbazole derivatives.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole and carbazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2-carboxamide: A simpler indole derivative with similar core structure.
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide: Lacks the methoxyethyl group but shares the indole and carbazole moieties.
1-(2-methoxyethyl)-1H-indole-2-carboxamide: Lacks the carbazole moiety but includes the methoxyethyl group.
Uniqueness
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide is unique due to the combination of the indole, carbazole, and methoxyethyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-29-14-13-27-21-12-5-2-7-16(21)15-22(27)24(28)26-20-11-6-9-18-17-8-3-4-10-19(17)25-23(18)20/h2-5,7-8,10,12,15,20,25H,6,9,11,13-14H2,1H3,(H,26,28) |
InChI Key |
JFXBANRSICODHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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